molecular formula C10H10ClNO B3054065 Echinopsine hydrochloride CAS No. 5800-99-7

Echinopsine hydrochloride

Cat. No.: B3054065
CAS No.: 5800-99-7
M. Wt: 195.64 g/mol
InChI Key: ZIUCKKCTYDTZBC-UHFFFAOYSA-N
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Description

Echinopsine hydrochloride is the salt form of echinopsine, a quinoline alkaloid naturally found in various Echinops plant species . With a molecular formula of C10H9NO·HCl and a molecular weight of 195.65 g/mol, the hydrochloride salt forms crystals with a melting point of 185-186°C . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Recent scientific investigations have highlighted the broad-spectrum biological potential of echinopsine and its derivatives. Bioassay studies demonstrate that echinopsine exhibits significant antiviral activity against the Tobacco Mosaic Virus (TMV), with performance superior to the commercial antiviral ribavirin in vivo . Furthermore, echinopsine derivatives have shown promising insecticidal effects against pests such as Plutella xylostella and notable fungicidal activities against pathogens like Physalospora piricola and Sclerotinia sclerotiorum . The parent alkaloid, echinopsine (CAS 83-54-5), has a molecular weight of 159.18 g/mol and a melting point of 152°C . Researchers are exploring these compounds to develop new agrochemical agents and to understand their mechanisms of action. This product is strictly for laboratory research use.

Properties

IUPAC Name

1-methylquinolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUCKKCTYDTZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=CC=CC=C21.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973573
Record name 1-Methylquinolin-4(1H)-one--hydrogen chloride (1/1)
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Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5800-99-7
Record name Echinopsine hydrochloride
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Record name Echinopsine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94251
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Record name 1-Methylquinolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECHINOPSINE HYDROCHLORIDE
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Preparation Methods

Natural Extraction and Isolation of Echinopsine

Echinopsine is primarily isolated from plants of the Echinops genus, such as Echinops heterophyllus and Echinops albicaulis. The process involves multiple steps to obtain the free base, which is subsequently converted to its hydrochloride form.

Plant Material Processing

Fresh or dried aerial parts or seeds of Echinops species are ground into a fine powder. Polar solvents like methanol or ethanol are used for Soxhlet extraction, leveraging the alkaloid’s solubility in alcohols. For example, a 300 mL methanol extraction of E. albicaulis seeds yielded 4.20 g of crude alkaloid fraction after solvent evaporation.

Chromatographic Purification

The crude extract undergoes column chromatography using silica gel and eluents such as dichloromethane-methanol (50:1 v/v) to isolate echinopsine. Preparative high-performance liquid chromatography (HPLC) with reverse-phase C18 columns further refines the product, achieving >95% purity. Key spectral data for identification include:

  • 1H NMR (CDCl3): δ 8.53 (d, J = 8.0 Hz, 1H), 8.50 (s, 1H), 7.71 (dd, J = 8.0 Hz, 1H).
  • HRMS (ESI): m/z 218.0924 [M+H]+.

Challenges in Natural Extraction

Yields from natural sources are low (0.04–0.4% w/w), necessitating large plant quantities. Contamination with structurally similar alkaloids (e.g., 1-methyl-2,3-dihydro-4(1H)-quinolinone) further complicates isolation.

Chemical Synthesis of Echinopsine

Synthetic routes address the limitations of natural extraction by enabling scalable production. The free base is synthesized first, followed by hydrochloride salt formation.

Advantages of Synthetic Routes

  • Scalability: Multi-gram quantities are achievable (e.g., 4.34 g of B in a single batch).
  • Purity: Synthetic echinopsine lacks plant-derived contaminants, making it preferable for pharmacological studies.

Preparation of Echinopsine Hydrochloride

The free base is converted to its hydrochloride salt through acid-base reactions, enhancing solubility and stability for pharmaceutical applications.

Direct Protonation Method

Echinopsine free base is dissolved in dilute hydrochloric acid (HCl) at room temperature. Hydrated crystals of the base rapidly convert into a white crystalline hydrochloride powder upon acid addition. The mixture is warmed to dissolve precipitates, then cooled to induce crystallization. The product is filtered, washed with cold methanol, and dried under vacuum.

Crystallization and Characterization

This compound crystallizes as rhombic hydrated crystals, which dehydrate upon heating to form anhydrous needles. Key properties include:

  • Melting Point: 152°C (decomposes at higher temperatures).
  • Solubility: Readily soluble in water (1:6 at boiling point), methanol, and chloroform.
Table 2: Physicochemical Properties of this compound
Property Value
Melting Point 152°C
Water Solubility 1:60 (15°C), 1:6 (100°C)
Stability Stable in anhydrous form

Analytical Validation of this compound

Spectroscopic Confirmation

  • FT-IR (KBr): Peaks at 1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) confirm the quinolinone structure.
  • 13C NMR (DMSO-d6): δ 175.1 (C=O), 148.3 (C-N), 41.2 (N-CH3).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm shows ≥98% purity for synthetic batches. Natural isolates require additional recrystallization from ethyl acetate to remove co-extracted lipids.

Industrial and Pharmacological Considerations

Scalability Challenges

  • Natural Extraction: Limited by seasonal plant availability and low alkaloid content.
  • Synthesis: Cost of methyl iodide and column chromatography reagents impacts large-scale production.

Stability Optimization

Anhydrous this compound is hygroscopic, requiring storage in desiccators. Hydrated forms are more stable but must be protected from light to prevent quinoline ring degradation.

Chemical Reactions Analysis

Types of Reactions: Echinopsine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antiviral Applications

Echinopsine hydrochloride exhibits significant antiviral properties, particularly against the tobacco mosaic virus (TMV). Studies have demonstrated that echinopsine and its derivatives possess moderate to good antiviral activities, with some compounds showing better efficacy than traditional antiviral agents like ribavirin. For instance, the inactivation activity of echinopsine against TMV was reported at 49.5% at a concentration of 500 mg/L, surpassing ribavirin's effectiveness .

Insecticidal Properties

The insecticidal activity of this compound has been evaluated against various pests. Research indicates that it can achieve high mortality rates in target insects, such as Plutella xylostella, even at low concentrations (e.g., 0.1 mg/L) . This suggests its potential as a natural pesticide alternative in agricultural practices.

Fungicidal Effects

In addition to its antiviral and insecticidal properties, this compound has demonstrated fungicidal activities against pathogens like Physalospora piricola and Sclerotinia sclerotiorum. These findings indicate its broad-spectrum efficacy in combating plant diseases, making it a valuable compound for agricultural applications .

Study on Echinopsine Derivatives

A comprehensive study focused on synthesizing various echinopsine derivatives containing acylhydrazone moieties to enhance their biological activities. The derivatives were tested for their antiviral, insecticidal, and fungicidal properties. The results indicated that many of these compounds exhibited improved efficacy compared to echinopsine alone, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Efficacy Analysis

A comparative analysis of this compound with other known antiviral agents revealed its potential as a superior alternative. The study showed that certain derivatives not only inhibited TMV more effectively but also displayed reduced toxicity to non-target organisms, suggesting a safer profile for agricultural use .

Mechanism of Action

The mechanism of action of echinopsine hydrochloride involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

    Antiviral Activity: It inhibits viral replication by interfering with viral RNA synthesis.

    Anti-inflammatory Activity: It modulates the activity of inflammatory mediators like cytokines and prostaglandins.

Comparison with Similar Compounds

Echinopsine hydrochloride and its derivatives have been systematically compared with structurally related compounds and commercially available antiviral agents. Below is a detailed analysis:

Comparison Among Echinopsine Derivatives

Modifications to the echinopsine core structure significantly influence its anti-tobacco mosaic virus (TMV) activity. Key findings include:

Compound Substituent(s) TMV Inhibition at 500 mg/L (%) Notes
1 None (parent structure) 35.6 Baseline activity for comparison
3 α-tert-butyl 48.2 Enhanced steric effects improve binding
7 p-phenyl 42.7 Aromatic extension boosts activity
13 p-bromo 39.8 Comparable to ribavirin (40%)
22 Heterocyclic (thiophene) 28.5 Lower efficacy vs. phenyl derivatives

Key Observations :

  • Phenyl-substituted derivatives (e.g., compounds 1–14 ) generally outperform heterocyclic analogs (compounds 15–26 ) due to improved hydrophobic interactions .
  • Electron-withdrawing groups (e.g., -Br in compound 13 ) marginally reduce activity compared to the parent structure, while bulky substituents (e.g., α-tert-butyl in compound 3 ) enhance TMV inhibition .
  • Multi-substituted phenyl rings (e.g., compound 6) show higher activity (32.3%) than mono-substituted analogs (e.g., compound 5, 20.6%) .
Comparison with Ribavirin

Ribavirin, a commercial antiviral agent, serves as a benchmark for TMV inhibition. At 500 mg/L:

  • Ribavirin : 40% inhibition .
  • Echinopsine derivatives: Compound 3: 48.2% (superior to ribavirin). Compound 13: 39.8% (comparable to ribavirin).
Historical Context: Early Echinopsine Analogs

Early studies (e.g., 1968) synthesized echinopsine analogs to explore structure-activity relationships, laying the groundwork for modern derivatives . However, these analogs lacked the acylhydrazone modifications critical for enhanced antiviral activity in contemporary research .

Biological Activity

Echinopsine hydrochloride, a compound derived from the genus Echinops, has garnered attention for its diverse biological activities. This article explores its antiviral, insecticidal, and cytotoxic properties, supported by recent research findings and data tables.

Overview of this compound

Echinopsine is an alkaloid known for its potential therapeutic applications. Recent studies have focused on its derivatives, particularly those containing acylhydrazone moieties, which have been synthesized to evaluate their biological activities.

Antiviral Activity

This compound exhibits significant antiviral activity against the tobacco mosaic virus (TMV). In a study evaluating its efficacy, the following results were obtained at a concentration of 500 mg/L:

CompoundInactivation Activity (%)Curative Activity (%)Protection Activity (%)
Echinopsine49.5 ± 4.446.1 ± 1.542.6 ± 2.3
Ribavirin (control)38.9 ± 1.439.2 ± 1.836.4 ± 3.4
Derivative 144.9 ± 4.639.8 ± 2.647.3 ± 4.3
Derivative 347.9 ± 0.943.7 ± 3.144.6 ± 3.3
Derivative 746.2 ± 1.645.0 ± 3.741.7 ± 0.9

These findings indicate that echinopsine and its derivatives possess moderate to good antiviral activities, surpassing the efficacy of the commercial antiviral agent ribavirin .

Insecticidal Activity

The insecticidal properties of this compound were also investigated against various pests, including Plutella xylostella and Spodoptera frugiperda. The results demonstrated that certain derivatives exhibited potent insecticidal effects:

CompoundMortality Rate (%) at 0.1 mg/L
Derivative 767 ± 6
Derivative 2753 ± 6

These compounds showed promising potential as natural insecticides, offering an alternative to synthetic pesticides .

Cytotoxic Activity

This compound has shown cytotoxic effects against several cancer cell lines, including human leukemia THP-1 and cervix carcinoma HeLa cells:

Cell LineIC50 (μM)
THP-15.1
HeLa11.8
JB6 Cl4112.3

Additionally, echinopsine induced apoptosis in THP-1 cells at a concentration of 3 μM, indicating its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Recent studies have synthesized various echinopsine derivatives to enhance biological activity:

  • Study on Acylhydrazone Derivatives : A series of echinopsine derivatives containing acylhydrazone moieties were designed and synthesized to improve antiviral activity against TMV and to explore structure-activity relationships .
  • Cytotoxicity Mechanisms : Research has also focused on understanding the mechanisms through which echinopsine induces apoptosis in cancer cells, involving morphological changes and caspase activation .

Q & A

What are the standard protocols for synthesizing echinopsine hydrochloride derivatives containing acylhydrazone indole moieties?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. For example, echinopsine derivatives with acylhydrazone indole fragments are synthesized via:

Cyclization and oxidation of mercaptoacetic acid methyl ester and acrylonitrile derivatives to form core indole structures .

Acylhydrazone formation by condensing indole intermediates with hydrazine derivatives under acidic conditions (e.g., acetic acid catalysis) .

Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization for high-purity yields .
Key validation includes spectroscopic characterization (NMR, HRMS) and comparison with literature data .

How can researchers optimize synthetic routes to improve yield and purity of echinopsine derivatives?

Advanced Methodological Answer:

  • One-pot synthesis : Combine cyclization, oxidation, and rearrangement steps to reduce intermediate isolation, improving efficiency (e.g., 17% total yield reported for articaine hydrochloride synthesis) .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates in acylation steps .
  • Catalytic systems : Explore green catalysts (e.g., iodine or enzyme-mediated reactions) to minimize byproducts .
    Validate purity via HPLC with UV detection (λ = 254 nm) and adjust gradients to resolve closely eluting impurities .

What in vitro assays are recommended for initial screening of antiviral activity in echinopsine derivatives?

Basic Methodological Answer:

  • Tobacco Mosaic Virus (TMV) inhibition : Use leaf-disk local lesion assays on Nicotiana tabacum to quantify viral replication inhibition. Calculate EC₅₀ values via dose-response curves .
  • Antifungal testing : Employ mycelial growth inhibition assays against Botrytis cinerea or Rhizoctonia cerealis at 50 mg/L, comparing to controls like chlorothalonil .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity indices >10 .

How can researchers investigate the mechanism of action of echinopsine derivatives against viral targets?

Advanced Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions between echinopsine derivatives and viral coat proteins (e.g., TMV-CP). Validate with surface plasmon resonance (SPR) to quantify binding affinities .
  • Enzymatic assays : Test inhibition of viral RNA-dependent RNA polymerase (RdRp) activity using radiolabeled NTPs and PAGE analysis .
  • Confocal microscopy : Track intracellular localization of fluorescently tagged derivatives to identify subcellular targets .

How should contradictory results in pharmacological studies be addressed?

Methodological Answer:

  • Quantify heterogeneity : Apply Higgins’ statistic to meta-analyses; I² > 50% indicates significant variability requiring subgroup analysis (e.g., by assay type or concentration) .
  • Sensitivity testing : Replicate experiments under standardized conditions (pH, temperature) to rule out environmental variability .
  • Expert consultation : Engage interdisciplinary teams to assess methodological flaws (e.g., confounding variables in antifungal assays) .

What experimental design principles ensure reproducibility in bioactivity studies?

Advanced Methodological Answer:

  • Blinded randomization : Assign treatment groups using random number generators to avoid selection bias .
  • Positive/negative controls : Include chlorothalonil for antifungal assays and ribavirin for antiviral benchmarks .
  • Power analysis : Calculate sample sizes (n ≥ 3 biological replicates) to achieve 80% statistical power with α = 0.05 .

What analytical techniques are critical for structural elucidation of novel echinopsine analogs?

Basic Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., indole NH at δ 10–12 ppm) and carbon frameworks .
  • HRMS : Confirm molecular formulas (mass accuracy < 5 ppm) using ESI-TOF .
  • X-ray crystallography : Resolve stereochemistry for chiral centers, if applicable .

How should in vivo efficacy and toxicity studies be designed for echinopsine derivatives?

Advanced Methodological Answer:

  • Animal models : Use Arabidopsis thaliana for phytotoxicity or murine models for systemic toxicity (LD₅₀ determination) .
  • Ethical compliance : Obtain IRB/IACUC approval; document housing conditions and euthanasia protocols .
  • Pharmacokinetics : Conduct LC-MS/MS plasma profiling to assess bioavailability and metabolite identification .

What protocols ensure stability of this compound in long-term storage?

Methodological Answer:

  • Storage conditions : Lyophilized powders stored at -20°C in amber vials with desiccants (silica gel) .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., hydrolysis of acylhydrazone bonds) .

How can structure-activity relationship (SAR) studies guide the design of potent echinopsine analogs?

Advanced Methodological Answer:

  • Substituent variation : Systematically modify indole C3/C5 positions with electron-withdrawing groups (e.g., -NO₂) to enhance antiviral activity .
  • QSAR modeling : Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with bioactivity .
  • Free-Wilson analysis : Deconstruct contributions of specific functional groups to activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Echinopsine hydrochloride
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Reactant of Route 2
Echinopsine hydrochloride

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